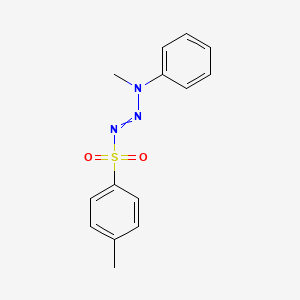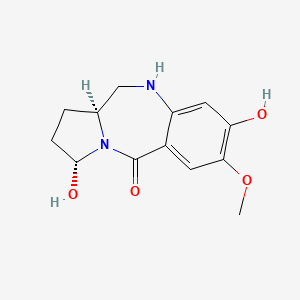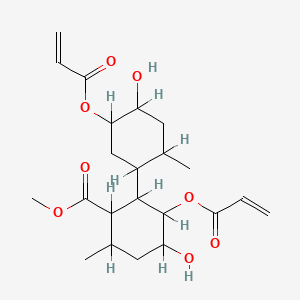
Methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl(1,1'-bicyclohexyl)-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is a complex organic compound characterized by its unique bicyclohexyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 4’ and 5’ can be introduced via selective hydroxylation reactions.
Acryloyloxy group addition: The acryloyloxy groups are added through esterification reactions using acryloyl chloride and a suitable base.
Methyl ester formation: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acryloyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The acryloyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyloxy groups.
Mécanisme D'action
The mechanism of action of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate involves its interaction with specific molecular targets. The acryloyloxy groups can undergo polymerization reactions, forming cross-linked networks that are useful in material science. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5’,6-bis(methacryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
- Methyl 5’,6-bis(butyryloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
Uniqueness
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is unique due to its combination of acryloyloxy and hydroxyl functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization and hydrogen bonding capabilities.
Propriétés
Numéro CAS |
67952-52-7 |
|---|---|
Formule moléculaire |
C22H32O8 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
methyl 4-hydroxy-2-(4-hydroxy-2-methyl-5-prop-2-enoyloxycyclohexyl)-6-methyl-3-prop-2-enoyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H32O8/c1-6-17(25)29-16-10-13(11(3)8-14(16)23)20-19(22(27)28-5)12(4)9-15(24)21(20)30-18(26)7-2/h6-7,11-16,19-21,23-24H,1-2,8-10H2,3-5H3 |
Clé InChI |
GAMZTBFTHPAOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CC1C2C(C(CC(C2OC(=O)C=C)O)C)C(=O)OC)OC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



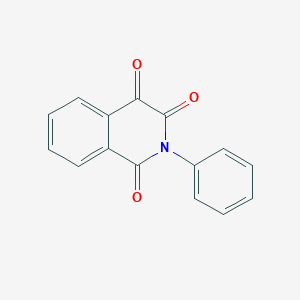

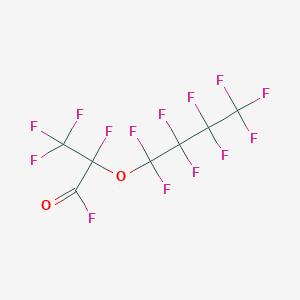
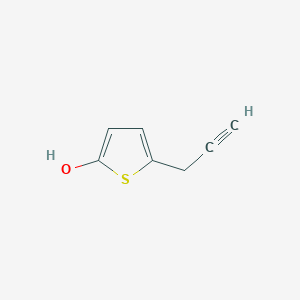
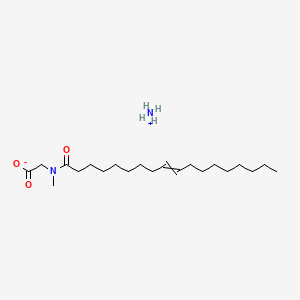
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
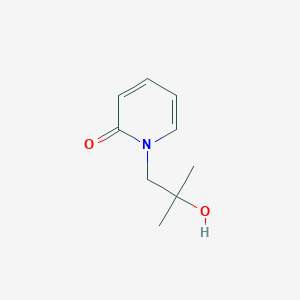
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
